molecular formula C15H20ClNO B5297364 tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride

tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride

Cat. No. B5297364
M. Wt: 265.78 g/mol
InChI Key: YLVYMFTVDUPROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride, also known as TBFM, is a chemical compound with potential applications in scientific research. It is a tertiary amine that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride acts as a selective inhibitor of VMAT2, which is responsible for the uptake of monoamines into synaptic vesicles. By inhibiting VMAT2, tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride reduces the availability of monoamines in the synaptic vesicles, leading to decreased neurotransmitter release. This mechanism of action has been shown to have effects on behavior and cognition in animal models, including decreased locomotor activity and impaired learning and memory.
Biochemical and Physiological Effects
tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has been shown to have effects on the levels of monoamine neurotransmitters in the brain. By inhibiting VMAT2, tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride reduces the availability of monoamines in the synaptic vesicles, leading to decreased neurotransmitter release. This has been shown to have effects on behavior and cognition in animal models, including decreased locomotor activity and impaired learning and memory. tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has also been shown to have effects on the levels of monoamines in peripheral tissues, including the adrenal gland and the heart.

Advantages and Limitations for Lab Experiments

Tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has several advantages for use in lab experiments. It is a selective inhibitor of VMAT2, which allows for the investigation of the role of VMAT2 in the regulation of monoamine neurotransmitters. It has also been shown to have effects on behavior and cognition in animal models, making it a useful tool for investigating the neural mechanisms underlying these processes. However, tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has limitations in terms of its specificity and potency. It has been shown to have off-target effects on other transporters, and its potency varies depending on the method of synthesis and the purity of the compound.

Future Directions

There are several future directions for research on tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride. One direction is the investigation of the effects of VMAT2 inhibition on behavior and cognition in humans. This could lead to the development of new treatments for psychiatric disorders that involve alterations in monoamine neurotransmitter levels. Another direction is the development of more potent and specific VMAT2 inhibitors that can be used in both animal and human studies. This could lead to a better understanding of the role of VMAT2 in the regulation of monoamine neurotransmitters and the development of more effective treatments for psychiatric disorders.

Synthesis Methods

Tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has been synthesized using various methods, including the reaction of 5-phenyl-2-furaldehyde with tert-butylamine, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. Other methods include the reaction of 5-phenyl-2-furaldehyde with tert-butylamine hydrochloride and the reaction of 5-phenyl-2-furaldehyde with tert-butylamine followed by quaternization with hydrochloric acid. These methods have resulted in the production of tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride in varying yields and purity.

Scientific Research Applications

Tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines into synaptic vesicles. tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride has been used to study the role of VMAT2 in the regulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been used to investigate the effects of VMAT2 inhibition on behavior and cognition in animal models.

properties

IUPAC Name

2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-15(2,3)16-11-13-9-10-14(17-13)12-7-5-4-6-8-12;/h4-10,16H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYMFTVDUPROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-amine;hydrochloride

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